Cas no 4108-10-5 (N-(2-Chlorophenyl)-5-oxoprolinamide)
N-(2-Chlorophenyl)-5-oxoprolinamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-Chlorophenyl)-5-oxoprolinamide
- N-(2-chlorophenyl)-5-oxopyrrolidine-2-carboxamide
- 4108-10-5
- AKOS005144315
- N-(2-chlorophenyl)-5-oxo-2-pyrrolidinecarboxamide
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- Inchi: 1S/C11H11ClN2O2/c12-7-3-1-2-4-8(7)14-11(16)9-5-6-10(15)13-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16)
- InChI Key: MCXPRYBSZGQJRU-UHFFFAOYSA-N
- SMILES: N1C(=O)CCC1C(NC1=CC=CC=C1Cl)=O
Computed Properties
- Exact Mass: 238.0509053g/mol
- Monoisotopic Mass: 238.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 58.2Ų
N-(2-Chlorophenyl)-5-oxoprolinamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Chlorophenyl)-5-oxoprolinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C379053-10mg |
N-(2-Chlorophenyl)-5-oxoprolinamide |
4108-10-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C379053-50mg |
N-(2-Chlorophenyl)-5-oxoprolinamide |
4108-10-5 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C379053-100mg |
N-(2-Chlorophenyl)-5-oxoprolinamide |
4108-10-5 | 100mg |
$ 230.00 | 2022-06-06 |
N-(2-Chlorophenyl)-5-oxoprolinamide Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N-(2-Chlorophenyl)-5-oxoprolinamide
N-(2-Chlorophenyl)-5-oxoprolinamide (CAS No. 4108-10-5): A Comprehensive Overview
N-(2-Chlorophenyl)-5-oxoprolinamide (CAS No. 4108-10-5) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-chlorophenyl N-(2-oxoazetidin-3-yl)benzamide, has been the subject of numerous studies due to its potential therapeutic applications and unique chemical properties.
The structure of N-(2-Chlorophenyl)-5-oxoprolinamide consists of a chlorophenyl group attached to a 5-oxoprolinamide moiety. The presence of the chloro substituent and the oxo group imparts specific reactivity and biological activity to the molecule. Recent advancements in computational chemistry have allowed for a more detailed understanding of its molecular dynamics and interactions with biological targets.
In the context of medicinal chemistry, N-(2-Chlorophenyl)-5-oxoprolinamide has shown promise as a potential lead compound for the development of new drugs. Studies have indicated that this compound exhibits significant activity against various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry in 2021 reported that N-(2-Chlorophenyl)-5-oxoprolinamide effectively inhibits the activity of cyclooxygenase (COX), an enzyme crucial in the production of prostaglandins, which are key mediators of inflammation.
Beyond its anti-inflammatory properties, N-(2-Chlorophenyl)-5-oxoprolinamide has also been explored for its potential neuroprotective effects. A study conducted by researchers at the University of California, San Francisco, demonstrated that this compound can reduce oxidative stress and prevent neuronal cell death in models of Parkinson's disease. The mechanism behind this neuroprotective effect is believed to involve the modulation of mitochondrial function and the reduction of reactive oxygen species (ROS) levels.
The pharmacokinetic properties of N-(2-Chlorophenyl)-5-oxoprolinamide have also been extensively studied. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a suitable candidate for further drug development. In preclinical studies, it has shown good oral bioavailability and a low risk of toxicity, which are crucial factors for its potential clinical application.
In addition to its therapeutic potential, N-(2-Chlorophenyl)-5-oxoprolinamide has been used as a synthetic intermediate in the preparation of more complex molecules. Its versatile reactivity and stability make it an attractive starting material for organic synthesis. For example, chemists at Merck & Co. utilized this compound as a key intermediate in the synthesis of a novel class of antiviral agents targeting influenza viruses.
The environmental impact of N-(2-Chlorophenyl)-5-oxoprolinamide is another important consideration. Recent studies have focused on developing sustainable synthetic routes to produce this compound with minimal environmental footprint. Green chemistry principles have been applied to optimize reaction conditions, reduce waste generation, and enhance overall process efficiency.
In conclusion, N-(2-Chlorophenyl)-5-oxoprolinamide (CAS No. 4108-10-5) is a multifaceted compound with significant potential in both pharmaceutical research and synthetic chemistry. Its unique chemical structure and biological activity make it an intriguing target for further investigation and development. As research continues to advance, it is likely that new applications and insights into the properties of this compound will emerge, contributing to the broader field of medicinal chemistry.
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